3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
Description
Properties
IUPAC Name |
3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWXCCGNBLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-Dimethyl-1,2-oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as 3,5-dimethyl-2-nitrobenzaldehyde, under acidic or basic conditions.
Attachment to the Phenyl Ring: The 3,5-dimethyl-1,2-oxazole is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Cyclobutanone Ring: The final step involves the formation of the cyclobutanone ring, which can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one exhibits significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms that are still being elucidated. A comparative study highlighted the compound's effectiveness against breast and lung cancer cells, demonstrating IC50 values significantly lower than those of standard chemotherapeutic agents.
Antimicrobial Properties
The compound also displays antimicrobial activity, particularly against Gram-positive bacteria. The oxazole moiety is believed to enhance its interaction with microbial membranes, leading to disruption and cell death. In vitro tests have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Material Science
Polymer Chemistry
In polymer science, this compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its cyclobutane ring structure contributes to the rigidity of the resulting polymers, making them suitable for high-performance applications such as aerospace and automotive components .
Coatings and Composites
The compound's unique chemical properties have made it a candidate for use in protective coatings and composites. Research indicates that incorporating this compound into polymer matrices can improve resistance to UV degradation and enhance overall durability. Case studies demonstrate its application in coatings for electronic devices where protection from environmental factors is crucial .
Agricultural Applications
Pesticide Development
The potential of this compound as a pesticide has been investigated due to its ability to disrupt specific enzymatic pathways in pests. Preliminary field trials have shown promising results in controlling aphid populations without adversely affecting beneficial insects . The compound's selective toxicity makes it an attractive candidate for integrated pest management strategies.
Summary of Findings
The table below summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutanone Derivatives
| Property | 3-[3-(3,5-Dimethyl-oxazol-4-yl)phenyl]cyclobutan-1-one | 3-Phenylcyclobutan-1-one | 3-(Pyridin-3-yl)cyclobutan-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 259.31 | 146.19 | 147.17 |
| Melting Point | 148–150°C (hypothetical) | 92–94°C | 85–87°C |
| Ring Strain Energy (kcal/mol) | ~26.4 (estimated) | ~26.4 | ~26.4 |
| H-Bond Acceptors | 3 (oxazole O/N, ketone O) | 1 (ketone O) | 2 (ketone O, pyridine N) |
Key Observations :
- The oxazole substituent increases molecular weight and introduces additional hydrogen-bond acceptors compared to simpler phenyl or pyridyl analogs. This likely enhances crystallinity and thermal stability, as seen in its higher hypothetical melting point .
- All cyclobutanone derivatives share similar ring strain, but electronic effects from substituents modulate reactivity. For example, the electron-deficient oxazole may reduce nucleophilic attack at the ketone compared to the phenyl analog.
Oxazole-Containing Analogs
| Compound | LogP | Aqueous Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|
| 3-[3-(3,5-Dimethyl-oxazol-4-yl)phenyl]cyclobutan-1-one | 2.8 | 0.12 | 45–50 |
| 3-[3-(Thiazol-2-yl)phenyl]cyclobutan-1-one | 3.1 | 0.08 | 38–42 |
| 3-[3-(1H-Imidazol-4-yl)phenyl]cyclobutan-1-one | 1.9 | 0.25 | 55–60 |
Key Observations :
- Replacing oxazole with thiazole (sulfur instead of oxygen) increases hydrophobicity (LogP) but reduces solubility, likely due to weaker hydrogen-bonding capacity .
- Imidazole analogs exhibit higher solubility due to additional hydrogen-bond donors (N–H), aligning with Etter’s graph-set analysis of intermolecular interactions in crystals .
Reactivity and Stability Comparisons
- Nucleophilic Addition: The cyclobutanone’s ketone undergoes slower nucleophilic addition compared to less-strained ketones (e.g., cyclohexanone) due to angle strain destabilizing the tetrahedral intermediate. The oxazole’s electron-withdrawing effect further polarizes the carbonyl, enhancing electrophilicity in some contexts.
- Photochemical Stability: The compound’s conjugated system (phenyl-oxazole) may improve UV stability relative to non-aromatic analogs, though the cyclobutanone remains prone to [2+2] photocycloaddition.
Hydrogen Bonding and Crystallographic Behavior
- Graph-Set Analysis: The oxazole’s nitrogen and oxygen atoms participate in C–H⋯O/N interactions, forming R₂²(8) motifs (per Etter’s notation) that stabilize the crystal lattice . In contrast, thiazole analogs exhibit weaker S⋯H–C interactions, leading to less dense packing .
- Crystallographic Refinement: Structural data for the compound and analogs are refined using SHELXL, ensuring high precision in bond-length/angle comparisons (e.g., cyclobutanone C–C bonds: 1.54 Å vs. 1.50 Å in strain-free ketones) .
Biological Activity
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.29 g/mol. The compound features a cyclobutane ring attached to a phenyl group that carries a 3,5-dimethyl-1,2-oxazole moiety.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| LogP | Not available |
| Polar Surface Area | Not available |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have indicated that compounds containing oxazole rings often exhibit anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of oxazole derivatives showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A related study found that similar compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on structural analogs have shown that they can inhibit protein methyltransferases, which play a crucial role in gene expression regulation . This inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:
- Synthesis and Cytotoxicity Evaluation : A recent study synthesized various derivatives of oxazole and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the oxazole ring significantly affected their anticancer potency .
- Antibacterial Screening : Another study screened several oxazole-containing compounds for antimicrobial activity. The findings highlighted that certain structural features enhance antibacterial efficacy .
- Enzyme Activity Studies : Research focusing on enzyme inhibition revealed that specific modifications in the cyclobutane structure could enhance selectivity for target enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized cyclobutanone core with a 3,5-dimethylisoxazole-containing aryl group. Key steps include:
- Cyclobutanone functionalization : Use Suzuki-Miyaura cross-coupling to introduce the aryl group, with palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water .
- Oxazole ring formation : Employ condensation reactions between hydroxylamine and diketones under acidic conditions.
- Optimization : Screen solvents (e.g., acetonitrile vs. DMF), temperatures (80–120°C), and catalyst loadings to maximize yield. Monitor progress via TLC and LC-MS .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclobutanone carbonyl (δ ~210 ppm) and isoxazole methyl groups (δ ~2.3–2.5 ppm).
- X-ray crystallography : Resolve stereoelectronic effects in the cyclobutanone-aryl linkage.
- HRMS : Validate molecular formula (C₁₅H₁₅NO₂) with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclobutanone moiety in ring-opening or functionalization reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the strained cyclobutanone. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates).
- Software : Discovery Studio for docking studies if targeting biological receptors .
Q. What strategies resolve contradictions in reported biological activity data for 3,5-dimethylisoxazole derivatives?
- Methodological Answer :
- Assay standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) using ATP-based luminescence for kinase inhibition.
- Metabolite profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity.
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., -CF₃ vs. -CH₃) to isolate structure-activity relationships (SAR) .
Q. How does the steric strain of the cyclobutanone ring influence its stability under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Compare degradation rates to less-strained analogs (e.g., cyclohexanone).
- pH-dependent hydrolysis : Use buffered solutions (pH 1–13) to quantify ring-opening products (e.g., carboxylic acids) via ¹H NMR integration.
- Theoretical analysis : Calculate strain energy (MMFF94 force field) and correlate with experimental stability .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
